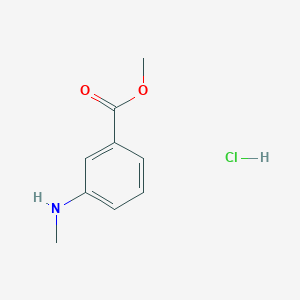![molecular formula C8H9F3N4 B13501999 2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine is a heterocyclic compound that features a pyrido-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block for various therapeutic agents.
準備方法
The synthesis of 2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization with formamide under reflux conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired pyrido-pyrimidine ring system.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrido-pyrimidines and their derivatives.
科学的研究の応用
2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including diabetes and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which 2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
類似化合物との比較
Similar compounds to 2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine include:
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Triazolopyrazine derivatives: Compounds with similar core structures that exhibit various pharmacological activities.
Quinazoline derivatives: These compounds share structural similarities and are studied for their anticancer and antimicrobial properties.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and stability compared to other similar compounds.
特性
分子式 |
C8H9F3N4 |
|---|---|
分子量 |
218.18 g/mol |
IUPAC名 |
4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H9F3N4/c9-8(10,11)6-4-3-13-2-1-5(4)14-7(12)15-6/h13H,1-3H2,(H2,12,14,15) |
InChIキー |
BTWQLWCLRSXROX-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1N=C(N=C2C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)
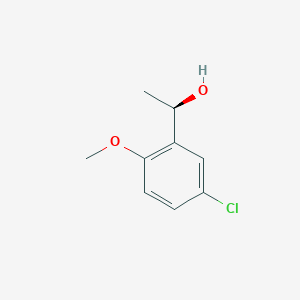
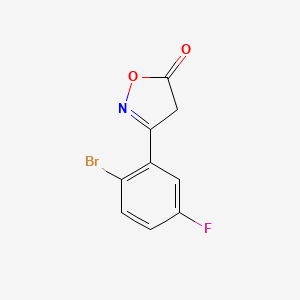
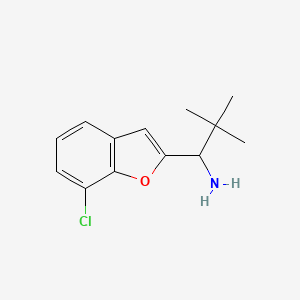
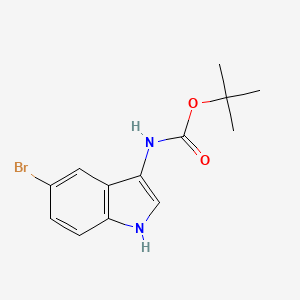
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
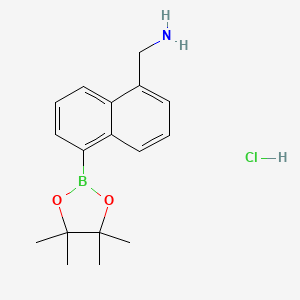



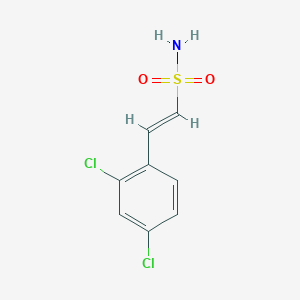
![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
